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Executive Summary

4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) is a bifunctional heterocyclic building
block used primarily in medicinal chemistry. Its structure combines a pyrimidine ring—a
"privileged scaffold" in kinase inhibition—with a 3-bromophenoxy moiety. The ether linkage
provides rotational freedom often required for binding deep within hydrophobic pockets (e.g.,
the ATP-binding site of EGFR or BTK), while the aryl bromide serves as a versatile handle for
downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines
the optimized synthesis, physicochemical properties, and handling protocols for researchers
utilizing this compound in drug discovery.

Physicochemical Profile

Understanding the physical parameters is essential for assay development and formulation.
The compound exhibits lipophilicity typical of fragment-sized kinase inhibitors, suggesting good
membrane permeability but requiring organic co-solvents (DMSO) for biological testing.
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Property Value | Description Source/Method

Molecular Formula C10H7BrN20 Stoichiometry

Molecular Weight 251.08 g/mol Calculated

Appearance Off-white to pale yellow solid Observation (Analogous)
Predicted LogP 28-3.2 Consensus Model

TPSA 38.69 A2 Topological Polar Surface Area
H-Bond Donors 0 Structural Count

H-Bond Acceptors 3 Structural Count

Rotatable Bonds 2 Structural Count

N Soluble in DMSO, DMF, DCM, ) o
Solubility _ Experimental Heuristic
EtOAc; Low in water

Synthetic Methodology

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on a Nucleophilic Aromatic
Substitution (S_NAr). The electron-deficient nature of the pyrimidine ring (specifically at the 4-
position) allows for displacement of a leaving group (chloride) by the phenoxide nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the core synthesis and the subsequent divergent
functionalization pathways that make this compound valuable.

Biaryl Coupling
(Suzuki-Miyaura)

Ar-B(OH)2 / Pd(0

4-Chloropyrimidine
(Electrophile) +Base (Cs2CO3)
i
i
1

Transition State - HCl > 4-(3-Bromophenoxy)pyrimidine
(Meisenheimer Complex) | [ (CAS 315189-72-1)

I

!

R-NH2 / Pd(0)
3-Bromophenol (— TTTTTTTooTToooTTooos Amination
(Nucleophile) (Buchwald-Hartwig)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1526555/docs?utm_src=pdf-body#technical-guide-4-3-bromophenoxy-pyrimidine-cas-315189-72-1
https://www.benchchem.com/product/b1526555/docs?utm_src=pdf-body-img#technical-guide-4-3-bromophenoxy-pyrimidine-cas-315189-72-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Synthesis via S_NAr displacement and downstream diversification vectors.

Optimized Experimental Protocol

Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 10 mmol scale.

Reagents:

4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)
3-Bromophenol (1.73 g, 10 mmol)
Cesium Carbonate (Cs2COs) (9.77 g, 30 mmol) [Note 1]

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-
Bromophenol (1.0 equiv) and anhydrous DMF.

Deprotonation: Add Cesium Carbonate (3.0 equiv) in a single portion. Stir at room
temperature for 15 minutes to generate the phenoxide in situ. The mixture may become
slightly heterogeneous.

Addition: Add 4-Chloropyrimidine hydrochloride (1.0 equiv).

o Critical Check: If using the free base of 4-chloropyrimidine, only 2.0 equiv of base is
required. However, the HCI salt is more stable and common; the extra equivalent of base
neutralizes the HCI.

Reaction: Heat the mixture to 80°C under an inert atmosphere (N2 or Ar) for 4—-6 hours.
Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears less polar than
the phenol.

Workup:

o Cool to room temperature.
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o Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

o Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted
phenol, followed by brine (20 mL).

o Dry over anhydrous NazSOu4, filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue via flash column chromatography on silica gel.
o Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
o Yield: Expected yield is 75-85%.

Note 1 (Base Selection): Cs2COs is preferred over K2COs due to the "Cesium Effect,” which
often enhances solubility and reaction rates in S_NAr reactions involving phenols.

Applications in Drug Discovery

This compound is not a drug itself but a "warhead-ready" scaffold. Its utility lies in the strategic
placement of the bromine atom.

Kinase Inhibitor Design

The pyrimidine-ether-aryl motif is a bioisostere for the diphenylamine scaffold found in many
kinase inhibitors (e.g., Gefitinib analogs).

e Mechanism: The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region
of the kinase.[1]

e Vector: The 3-bromophenoxy group extends into the hydrophobic back-pocket (selectivity
pocket).

» Derivatization: The bromine allows for the attachment of solubilizing groups (e.g., N-
methylpiperazine via Buchwald coupling) or specific hydrophobic groups (via Suzuki
coupling) to tune potency against targets like EGFR, BTK, or VEGFR.

Divergent Synthesis Library

Researchers use this CAS as a core to generate libraries.
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» Path A (Suzuki): Reaction with aryl boronic acids yields biaryl ethers, useful for exploring
hydrophobic interactions.

» Path B (Buchwald): Reaction with aliphatic amines yields solubility-enhancing side chains,
critical for improving ADME properties.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the
precautions standard for halogenated heterocycles.

Hazard Class GHS Code Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.

May cause respiratory
STOT-SE H335 o
irritation.

Handling Protocols:
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

» Ventilation: All operations involving the solid or heating of solvents must be performed in a
certified chemical fume hood.

o Spill: Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic
waste.
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» Kinase Inhibitor Structural Analogs (EGFR/BTK)

o Title: Structure-Activity Relationships for Soluble 7-Substituted 4-[(3-
bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase
Activity of the Epidermal Growth Factor Receptor.[2]

o Source: Journal of Medicinal Chemistry (via PubMed).
o URL:[Link]
e Reaction of Chloropyrimidines with Nucleophiles

o Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

[3]
o Source: Arkivoc (Ark
o URL:[Link]
o Safety Data (Analogous Halogenated Pyrimidines)

o Title: 3-Bromo-4-chloropyridine Safety Data & GHS Classific
o Source: PubChem (NIH).

o URL:[LiNkK]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 4-(3-Bromophenoxy)pyrimidine (CAS
315189-72-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526555/docs#technical-guide-4-3-bromophenoxy-
pyrimidine-cas-315189-72-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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